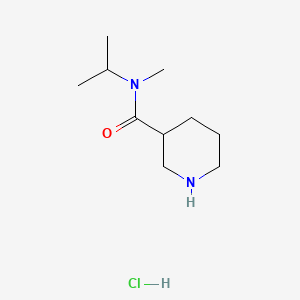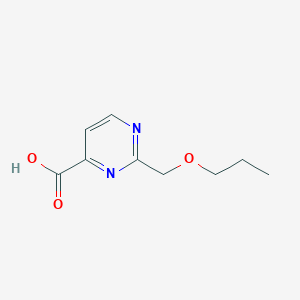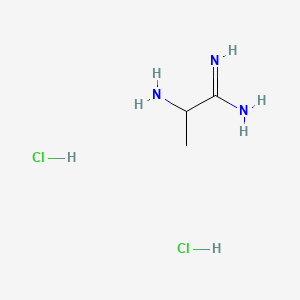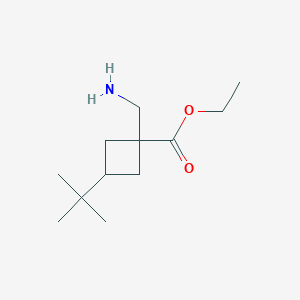
3-(4-Aminobutyl)oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Aminobutyl)oxazolidin-2-one is a chemical compound characterized by the presence of an oxazolidinone ring substituted with a 4-aminobutyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminobutyl)oxazolidin-2-one typically involves the reaction of oxazolidin-2-one with 4-aminobutyl reagents. One common method is the nucleophilic substitution reaction where oxazolidin-2-one is treated with 4-aminobutyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification steps such as crystallization or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Aminobutyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The oxazolidinone ring can be reduced to form more saturated heterocyclic compounds.
Substitution: The amino group can participate in substitution reactions, forming amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Acyl chlorides or isocyanates in the presence of a base.
Major Products
Oxidation: Nitroso- or nitro-substituted oxazolidinones.
Reduction: Saturated oxazolidinones.
Substitution: Amides, ureas, and other derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(4-Aminobutyl)oxazolidin-2-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its structure allows it to act as a mimic for certain biological molecules, aiding in the investigation of biochemical pathways.
Medicine
Medically, this compound derivatives have potential as therapeutic agents. They can be explored for their antimicrobial, antiviral, or anticancer properties due to their ability to interact with biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 3-(4-Aminobutyl)oxazolidin-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The oxazolidinone ring can form hydrogen bonds and other interactions with biological molecules, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Aminobutyl)oxazolidin-2-one hydrochloride
- 4-(4-Aminobutyl)oxazolidin-2-one
- 3-(4-Aminobutyl)thiazolidin-2-one
Uniqueness
Compared to similar compounds, this compound is unique due to its specific substitution pattern and the presence of the oxazolidinone ring. This structure imparts distinct reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C7H14N2O2 |
|---|---|
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
3-(4-aminobutyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H14N2O2/c8-3-1-2-4-9-5-6-11-7(9)10/h1-6,8H2 |
Clé InChI |
YBGRGALNKWSEDX-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=O)N1CCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(3S)-3-[4-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13541323.png)


![3-(2,4-dimethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13541332.png)
![7,7-Difluoro-1-azaspiro[3.5]nonane](/img/structure/B13541337.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid](/img/structure/B13541348.png)

